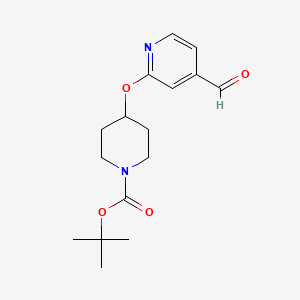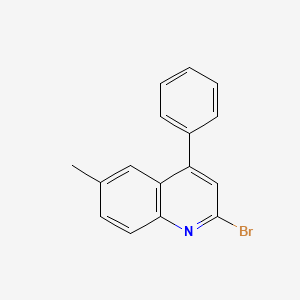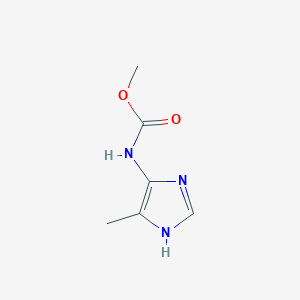
methyl N-(5-methyl-1H-imidazol-4-yl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl N-(5-methyl-1H-imidazol-4-yl)carbamate is a chemical compound that belongs to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of a carbamate group attached to the imidazole ring, which imparts unique chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl N-(5-methyl-1H-imidazol-4-yl)carbamate typically involves the reaction of 5-methyl-1H-imidazole-4-carboxylic acid with methyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and real-time monitoring systems ensures precise control over reaction parameters, leading to consistent product quality .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl N-(5-methyl-1H-imidazol-4-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized using reagents such as hydrogen peroxide or peracids, leading to the formation of N-oxides.
Reduction: Reduction of the carbamate group can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of the corresponding amine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids; typically carried out at room temperature.
Reduction: Lithium aluminum hydride; conducted under anhydrous conditions.
Substitution: Amines, alcohols; reactions are often performed in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: N-oxides of the imidazole ring.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted carbamates depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Methyl N-(5-methyl-1H-imidazol-4-yl)carbamate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of infections and inflammatory conditions.
Wirkmechanismus
The mechanism of action of methyl N-(5-methyl-1H-imidazol-4-yl)carbamate involves its interaction with specific molecular targets within biological systems. The compound is known to inhibit certain enzymes by binding to their active sites, thereby preventing the normal substrate from accessing the enzyme. This inhibition can lead to a variety of biological effects, depending on the enzyme targeted. For example, inhibition of microbial enzymes can result in antimicrobial activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-Methyl-1H-imidazole-4-carboxaldehyde
- 4-Methyl-5-imidazolecarboxaldehyde
- Methyl (5-Benzoyl-1-methyl-1H-benzimidazol-2-yl)carbamate
Uniqueness
Methyl N-(5-methyl-1H-imidazol-4-yl)carbamate is unique due to its specific substitution pattern on the imidazole ring and the presence of the carbamate group. This structural uniqueness imparts distinct chemical reactivity and biological activity compared to other imidazole derivatives. Its ability to undergo a variety of chemical reactions and its potential therapeutic applications make it a valuable compound in both research and industry .
Eigenschaften
Molekularformel |
C6H9N3O2 |
|---|---|
Molekulargewicht |
155.15 g/mol |
IUPAC-Name |
methyl N-(5-methyl-1H-imidazol-4-yl)carbamate |
InChI |
InChI=1S/C6H9N3O2/c1-4-5(8-3-7-4)9-6(10)11-2/h3H,1-2H3,(H,7,8)(H,9,10) |
InChI-Schlüssel |
ZMQBQJSGMZTENC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(N=CN1)NC(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Methyl 6-bromo-3-chloro-8-[(4-methoxyphenyl)methoxy]imidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B13869256.png)
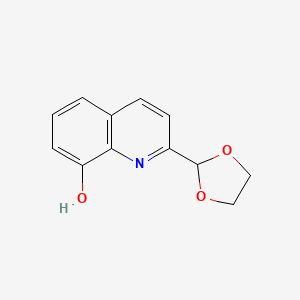
![7-(4-Chlorophenyl)spiro[2.5]oct-6-ene-6-carbaldehyde](/img/structure/B13869270.png)
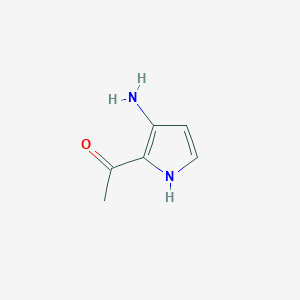
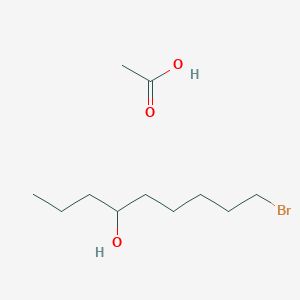

![Methyl {1-[(4-nitrophenyl)methyl]-1H-imidazol-4-yl}acetate](/img/structure/B13869294.png)
